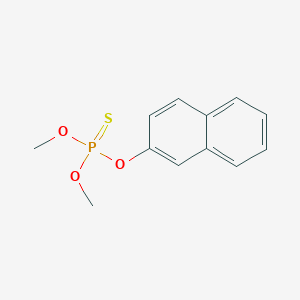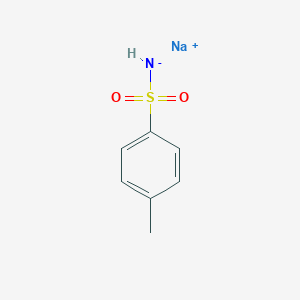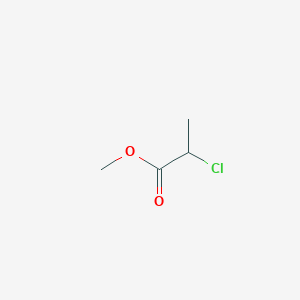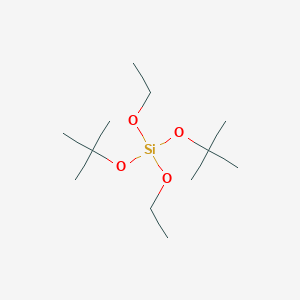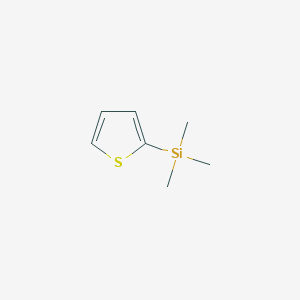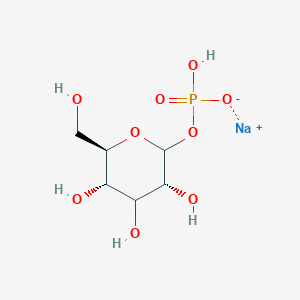
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt, also known as sodium glucose phosphate, is a chemical compound that is commonly used in scientific research. This compound is derived from glucose and is used in a variety of applications, including as a substrate for enzymes, a source of energy for cells, and a component of culture media. In
作用機序
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is a source of glucose, which is a primary source of energy for cells. Glucose is transported into cells through glucose transporters, which are regulated by insulin. Once inside the cell, glucose is metabolized through glycolysis, which produces ATP, the energy currency of the cell.
生化学的および生理学的効果
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several biochemical and physiological effects. As a source of glucose, it can increase cellular metabolism and energy production. It can also affect insulin signaling pathways and glucose uptake in cells. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can affect the growth and metabolism of microorganisms in culture media.
実験室実験の利点と制限
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several advantages for lab experiments. It is a readily available and affordable source of glucose, making it a common component of culture media. Additionally, it can be used as a substrate for enzymes in the study of glucose metabolism. However, it is important to note that the concentration of D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt used in experiments can affect the results, and it may not accurately reflect physiological conditions.
将来の方向性
For research include the study of glucose metabolism and insulin signaling pathways, the development of new culture media, and the study of energy metabolism in cancer cells.
合成法
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can be synthesized through the reaction of glucose with phosphoric acid and D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt hydroxide. The reaction results in the formation of the salt, which is then purified through crystallization. The purity of the salt can be further increased through recrystallization.
科学的研究の応用
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is commonly used in scientific research as a substrate for enzymes, particularly in the study of glycolysis and glucose metabolism. This compound is also used as a source of energy for cells in cell culture studies. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is used as a component of culture media for the growth of microorganisms.
特性
CAS番号 |
17364-14-6 |
|---|---|
製品名 |
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt |
分子式 |
C6H12NaO10P |
分子量 |
282.12 g/mol |
IUPAC名 |
sodium;[(3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4?,5-,6?;/m1./s1 |
InChIキー |
YSLVOZPKBHMBRV-SKIZHNPVSA-M |
異性体SMILES |
C([C@@H]1[C@H](C([C@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
その他のCAS番号 |
17364-14-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



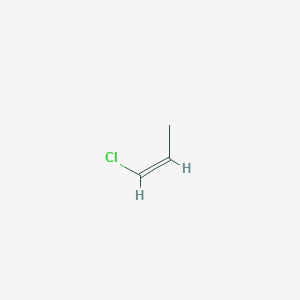
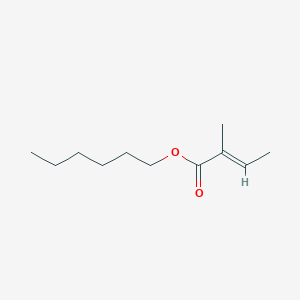
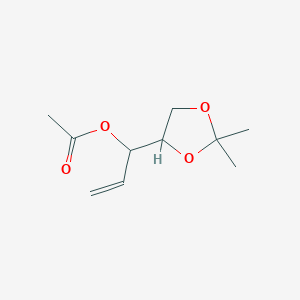
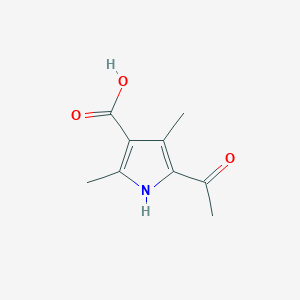
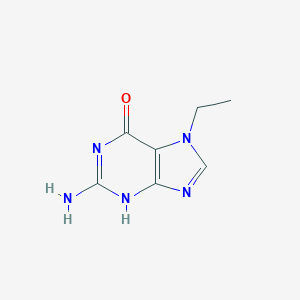
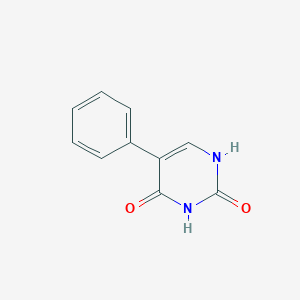

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)

